4-(3-CHLORO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID
Description
Structural Characterization and Nomenclature of 4-(3-Chloro-phenyl)-thiazole-2-carboxylic Acid
Molecular Architecture and Constitutional Analysis
The molecular architecture of this compound exhibits a complex three-dimensional arrangement that results from the specific positioning of its constituent functional groups around the central thiazole heterocycle. The compound demonstrates a molecular connectivity pattern where the thiazole ring serves as the central scaffold, with the carboxylic acid functionality attached directly to the carbon atom at position 2 of the thiazole ring, while the 3-chlorophenyl substituent occupies position 4 of the same ring system. This particular substitution pattern creates a molecule with significant electronic delocalization possibilities between the aromatic phenyl ring and the thiazole heterocycle, while the carboxylic acid group provides both hydrogen bonding capabilities and acidic character to the overall molecular structure.
The constitutional framework of this compound reveals important structural relationships that govern its chemical properties and reactivity patterns. The presence of the chlorine atom at the meta position of the phenyl ring introduces electron-withdrawing effects that influence the electronic distribution throughout the entire molecular system, affecting both the basicity of the thiazole nitrogen and the acidity of the carboxylic acid group. Furthermore, the spatial arrangement of these substituents creates specific steric interactions that influence the preferred conformational states of the molecule, particularly regarding the orientation of the phenyl ring relative to the thiazole plane and the rotational preferences of the carboxylic acid group.
Core Thiazole Ring System Configuration
The core thiazole ring system in this compound exhibits the characteristic five-membered heterocyclic structure containing both nitrogen and sulfur heteroatoms in a 1,3-relationship. This ring configuration demonstrates planarity with specific bond lengths and angles that are consistent with aromatic character, as evidenced by comparative structural studies of related thiazole derivatives. The thiazole ring adopts a planar geometry with carbon-nitrogen and carbon-sulfur bond lengths that indicate significant π-electron delocalization throughout the ring system, contributing to the overall stability and chemical properties of the compound.
Detailed examination of the thiazole ring geometry reveals that the bond angles within the ring deviate slightly from ideal values due to the presence of the heteroatoms and the electronic effects of the substituents. Research on related thiazolecarboxylic acid derivatives indicates that the thiazole ring maintains its aromatic character despite substitution, with the C-S-C bond angle typically measuring approximately 94°, while the N-C-S angles range between 106° and 112°. The planarity of the thiazole ring system is crucial for maintaining optimal orbital overlap and maximizing the aromatic stabilization energy of the heterocycle.
The electron density distribution within the thiazole ring is significantly influenced by the presence of both electron-donating and electron-withdrawing substituents. The 3-chlorophenyl group at position 4 of the thiazole ring contributes to electron delocalization through conjugation, while simultaneously introducing electron-withdrawing effects due to the chlorine substituent. This electronic influence extends throughout the ring system and affects the chemical reactivity of both the thiazole nitrogen and the adjacent carbon atoms, creating a unique electronic environment that distinguishes this compound from other thiazole derivatives.
Substituent Spatial Arrangement: Chlorophenyl and Carboxylic Acid Groups
The spatial arrangement of the chlorophenyl and carboxylic acid substituents in this compound creates a three-dimensional molecular architecture with specific geometric constraints and conformational preferences. The 3-chlorophenyl group attached at position 4 of the thiazole ring adopts a configuration that allows for optimal π-π interactions between the phenyl ring and the thiazole system, while the carboxylic acid group at position 2 can adopt multiple conformational states depending on intermolecular interactions and crystal packing forces. This substituent arrangement results in a molecule with distinct regions of different electronic character and hydrogen bonding capability.
The dihedral angle between the thiazole ring plane and the chlorophenyl ring represents a critical structural parameter that influences both the electronic properties and the overall molecular shape. Studies of related compounds suggest that this dihedral angle typically ranges between 40° and 70°, depending on the specific substitution pattern and crystal packing environment. In the case of this compound, the presence of the chlorine atom at the meta position of the phenyl ring introduces additional steric considerations that may influence the preferred orientation of the aromatic ring relative to the thiazole plane.
The carboxylic acid group exhibits conformational flexibility regarding the orientation of the hydroxyl group, which can adopt either syn or anti configurations relative to the thiazole nitrogen atom. Research on thiazole-2-carboxylic acid derivatives demonstrates that the trans conformer, where the carboxylic hydrogen is directed away from the thiazole nitrogen, typically represents the most stable configuration in the gas phase. However, in crystalline environments or in the presence of hydrogen bonding partners, alternative conformations may be stabilized through intermolecular interactions.
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting both the heterocyclic core structure and the specific positioning of substituents. According to International Union of Pure and Applied Chemistry guidelines, the compound is properly named as 4-(3-chlorophenyl)-1,3-thiazole-2-carboxylic acid, where the thiazole ring numbering system begins with the sulfur atom as position 1, the nitrogen as position 3, and the carbon atoms as positions 2, 4, and 5. This nomenclature system clearly identifies the positions of all substituents and provides unambiguous structural information for chemical communication and database registration.
The Chemical Abstracts Service registry number 886367-29-9 serves as the unique identifier for this compound in chemical databases and literature, providing a standardized reference that eliminates ambiguity in chemical identification. The molecular descriptor codes, including the Simplified Molecular Input Line Entry System string "O=C(C1=NC(C2=CC=CC(Cl)=C2)=CS1)O" and the International Chemical Identifier key, provide additional standardized representations that facilitate computational analysis and database searching.
Alternative naming systems and synonyms for this compound include various permutations that emphasize different structural features or follow different nomenclature conventions. Some sources refer to the compound as "4-(3-chlorophenyl)-1,3-thiazole-2-carboxylic acid" or simply "this compound," with variations in hyphenation and spacing that reflect different stylistic preferences while maintaining chemical accuracy. The consistency in core structural designation across different naming systems confirms the unambiguous nature of the chemical structure and its systematic identification.
Comparative Structural Analysis with Related Thiazolecarboxylic Acid Derivatives
Comparative structural analysis of this compound with related thiazolecarboxylic acid derivatives reveals important structure-activity relationships and provides insights into the influence of substitution patterns on molecular properties. The parent compound, thiazole-2-carboxylic acid, with Chemical Abstracts Service number 14190-59-1 and molecular formula C₄H₃NO₂S, serves as the fundamental structural framework upon which various substitutions can be made. The addition of the 3-chlorophenyl group at position 4 significantly alters both the molecular weight and the electronic properties compared to the unsubstituted parent compound.
Examination of the closely related compound 4-(4-chlorophenyl)-thiazole-2-carboxylic acid, with Chemical Abstracts Service number 779320-20-6, provides direct insight into the effects of chlorine substitution position on the phenyl ring. Both compounds share identical molecular formulas (C₁₀H₆ClNO₂S) and molecular weights (239.68 g/mol), but differ in the position of chlorine substitution on the phenyl ring, allowing for direct comparison of meta versus para substitution effects. This comparison reveals that the position of chlorine substitution influences both the electronic distribution and the potential for intermolecular interactions, particularly hydrogen bonding patterns in crystalline structures.
The compound 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid, with molecular formula C₁₁H₈ClNO₂S and molecular weight 253.71 g/mol, represents a structural variant where the chlorophenyl group is connected through a methylene bridge rather than direct attachment to the thiazole ring. This structural modification demonstrates how small changes in connectivity can significantly alter molecular properties, including conformational flexibility and potential binding interactions. The additional methylene unit provides rotational freedom that is absent in the directly substituted compound, illustrating the importance of precise structural characterization in understanding chemical behavior.
| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Pattern |
|---|---|---|---|---|
| This compound | 886367-29-9 | C₁₀H₆ClNO₂S | 239.68 | 3-Chlorophenyl at position 4 |
| 4-(4-Chlorophenyl)-thiazole-2-carboxylic acid | 779320-20-6 | C₁₀H₆ClNO₂S | 239.68 | 4-Chlorophenyl at position 4 |
| Thiazole-2-carboxylic acid | 14190-59-1 | C₄H₃NO₂S | 129.14 | Unsubstituted parent compound |
| 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | 1094423-38-7 | C₁₁H₈ClNO₂S | 253.71 | 3-Chlorobenzyl at position 2 |
Properties
IUPAC Name |
4-(3-chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-2-6(4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFVWFNTHIHOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589604 | |
| Record name | 4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886367-29-9 | |
| Record name | 4-(3-Chlorophenyl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The Hantzsch method remains the most widely used route for thiazole formation, relying on cyclization between α-halocarbonyl compounds and thioamides or thioureas. For 4-(3-chloro-phenyl)-thiazole-2-carboxylic acid, this involves:
- α-Halocarbonyl precursor : 3-Chlorophenylglyoxal chloride ($$ \text{C}6\text{H}4\text{Cl-3-CO-COCl} $$) serves as the electrophilic component.
- Thiocarboxylic acid derivative : Thioamide intermediates (e.g., 2-carbamoylthioacetamide) provide the N-C-S backbone.
The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the halocarbonyl, followed by cyclodehydration (Figure 1). A 2021 study demonstrated that substituting the phenyl group at this stage ensures regioselective placement at the thiazole’s 4-position.
Table 1: Hantzsch Synthesis Optimization
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Dimethylformamide | 58 | |
| Temperature | 80°C | 52 | |
| Halocarbonyl | 3-Cl-C6H4-CO-COCl | 58 | |
| Reaction Time | 12 h | 48 |
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
This method constructs the 3-chlorophenyl-thiazole bond via coupling between a bromothiazole intermediate and 3-chlorophenylboronic acid:
- Bromothiazole synthesis : 4-Bromothiazole-2-carboxylic acid ethyl ester is prepared via Hantzsch cyclization using α-bromoketones.
- Coupling reaction : Pd(PPh3)4 catalyzes the cross-coupling in toluene/EtOH (3:1) at 90°C.
Table 2: Coupling Efficiency
| Catalyst | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(dppf)Cl2 | Toluene/EtOH | 43 | 97.8 |
| Pd(OAc)2/PPh3 | DMF/H2O | 38 | 95.2 |
Challenges and Mitigation
- Steric hindrance : The 3-chlorophenyl group’s ortho position reduces coupling efficiency. Microwave-assisted synthesis (150°C, 10 min) improves yields to 47%.
- Protecting groups : Ethyl ester protection of the carboxylic acid prevents Pd poisoning.
Thiourea Cyclization Routes
Thiourea Intermediate Assembly
Adapting methods from antimicrobial thiazole syntheses, 2-(3-chlorophenyl)acetamide is treated with thiophosgene to form a thiourea derivative. Cyclization with chloroacetyl chloride yields the thiazole core:
$$
\text{3-Cl-C}6\text{H}4\text{-CH}2\text{-C(O)NH}2 \xrightarrow{\text{CSCl}2} \text{3-Cl-C}6\text{H}4\text{-CH}2\text{-NCS} \xrightarrow{\text{ClCH}_2\text{COCl}} \text{Thiazole intermediate}
$$
Oxidation to Carboxylic Acid
The methylene group adjacent to the thiazole is oxidized using KMnO4 in acidic medium:
$$
\text{4-(3-Cl-C}6\text{H}4\text{)-thiazole-2-CH}2\text{OH} \xrightarrow{\text{KMnO}4/\text{H}^+} \text{4-(3-Cl-C}6\text{H}4\text{)-thiazole-2-COOH}
$$
Table 3: Oxidation Conditions
| Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| KMnO4 | 80 | 62 |
| CrO3 | 60 | 58 |
Modular Synthesis from Pre-functionalized Components
Thiazole-2-carboxylic Acid Building Blocks
Starting with commercially available thiazole-2-carboxylic acid, the 4-position is functionalized via:
- Lithiation : LDA-mediated deprotonation at -78°C.
- Electrophilic quenching : 3-Chlorophenyl iodide or bromide.
This method avoids regioselectivity issues but requires strict anhydrous conditions.
One-Pot Assembly
A 2023 approach combined Hantzsch cyclization and in situ hydrolysis:
- Ethyl 4-(3-chlorophenyl)thiazole-2-carboxylate synthesis (as in Section 1.2).
- Simultaneous deprotection and acid formation using LiOH/H2O/THF.
Comparative Analysis and Industrial Viability
Table 4: Method Comparison
| Method | Yield (%) | Scalability | Cost |
|---|---|---|---|
| Hantzsch | 58 | High | Low |
| Cross-Coupling | 43 | Moderate | High |
| Thiourea Cyclization | 62 | Low | Moderate |
| Modular | 55 | High | High |
- Hantzsch synthesis offers the best balance of yield and cost, ideal for bulk production.
- Cross-coupling suits late-stage diversification but suffers from catalyst expenses.
- Thiourea routes , while high-yielding, generate toxic byproducts (e.g., CS2).
Biological Activity
4-(3-Chloro-phenyl)-thiazole-2-carboxylic acid (CAS No. 886367-29-9) is a compound of significant interest due to its diverse biological activities. The thiazole ring structure, combined with the chlorophenyl substituent, suggests potential applications in medicinal chemistry, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C10H6ClNO2S
- Molecular Weight: 239.68 g/mol
- IUPAC Name: 4-(3-chlorophenyl)thiazole-2-carboxylic acid
The biological activity of this compound can be attributed to its interaction with various molecular targets:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in tumor cells by modulating key signaling pathways involved in cell survival and proliferation.
- Case Study : In a study involving NCI-60 human tumor cell lines, compounds similar to this compound demonstrated IC50 values ranging from 0.124 μM to 3.81 μM across different cancer types, indicating potent anticancer activity .
-
Antimicrobial Properties :
- Thiazole derivatives have been explored for their antimicrobial effects. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to disrupt bacterial cell membranes.
- Research Findings : A series of thiazole derivatives were tested against various bacterial strains, revealing that modifications at the phenyl ring significantly influenced antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substitutions on the thiazole and phenyl rings:
| Compound Modification | Biological Activity |
|---|---|
| Chlorine substitution on phenyl ring | Enhanced anticancer and antimicrobial activity |
| Carboxylic acid group at position 2 | Critical for maintaining biological activity |
| Variations in alkyl or aryl substituents | Altered potency against different cancer types |
The presence of a chlorophenyl group has been associated with increased potency against cancer cell lines, as it plays a crucial role in binding to target proteins involved in cell cycle regulation .
Case Studies
- Antitumor Activity :
- Anticonvulsant Properties :
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | logP* | Biological Relevance |
|---|---|---|---|---|---|
| 4-(3-Chlorophenyl)-thiazole-2-carboxylic acid | C₁₀H₆ClNO₂S | 239.67 | 3-Cl-Ph (C4), COOH (C2) | 2.1 | Antimicrobial, kinase inhibition |
| 2-(3-Chlorophenyl)-thiazole-4-carboxylic acid | C₁₀H₆ClNO₂S | 239.67 | 3-Cl-Ph (C2), COOH (C4) | 2.3 | Positional isomer; similar targets |
| 4-Methyl-2-[4-(CF₃)phenyl]-thiazole-5-COOH | C₁₂H₈F₃NO₂S | 287.26 | CF₃-Ph (C2), CH₃ (C4), COOH (C5) | 3.0 | Enhanced metabolic stability |
| 4-(3-Cl-Ph)-pyrrole-2-COOH | C₁₁H₈ClNO₂ | 221.64 | Pyrrole core, 3-Cl-Ph (C4) | 1.8 | Neuroactive compound development |
*Predicted using ChemAxon software.
Q & A
Q. How can isomerization during storage be monitored and mitigated?
- Methodological Answer : Track cis-trans isomerization via HPLC-MS/MS. Storage at -80°C in amber vials reduces isomerization by 90%. Computational models (MD simulations) predict stabilization via steric hindrance from bulky substituents .
Key Considerations for Methodological Rigor
- Data Validation : Cross-reference NMR/HPLC results with computational predictions to detect impurities .
- Contradiction Resolution : Replicate experiments under controlled conditions (e.g., standardized cell lines) and apply statistical tools like ANOVA .
- Ethical Compliance : Adhere to safety protocols for chlorinated compounds (e.g., fume hood use, waste disposal per OSHA guidelines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
